Grandisin
Overview
Description
Grandisin is a tetrahydrofuran neolignan, a type of natural product derived from plants. It is primarily isolated from the leaves, branches, and inflorescences of Piper species, such as Piper solmsianum and Piper tectoniifolium Kunth . This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antiangiogenic, and chemoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandisin can be synthesized through various chemical routes. One common method involves the use of high-performance liquid chromatography coupled with diode-array detection and ultraviolet detection (HPLC-DAD-UV) for the identification and isolation of this compound from plant extracts . The absolute configuration of the molecule is determined by X-ray diffraction .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Piper tectoniifolium Kunth. The leaves, branches, and inflorescences of this plant are processed to obtain this compound in significant quantities, with leaf extracts containing up to 52.78% of the compound .
Chemical Reactions Analysis
Types of Reactions: Grandisin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it has been shown to interact with caspase enzymes, leading to apoptosis in tumor cells .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include colorimetric protease kits for caspase activity assays and cyclic voltammetry for electrochemical measurements .
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which exhibit antioxidant properties and contribute to its chemoprotective effects .
Scientific Research Applications
Grandisin has a wide range of scientific research applications:
Mechanism of Action
Grandisin exerts its effects through multiple mechanisms:
Cytotoxicity: this compound induces apoptosis in tumor cells by activating caspase enzymes, including caspase-3, -6, -8, and -9.
Antiangiogenic Effects: It reduces the levels of vascular endothelial growth factor (VEGF), inhibiting the formation of new blood vessels in tumors.
Chemoprotection: this compound’s antioxidant properties help protect cells from DNA damage induced by mutagenic agents.
Comparison with Similar Compounds
Grandisin is unique among tetrahydrofuran neolignans due to its potent biological activities. Similar compounds include:
Veraguensin: Another tetrahydrofuran neolignan with antileishmanial activity.
Machilin G: A neolignan with similar biological properties, including antileishmanial activity.
This compound stands out due to its broad spectrum of biological activities, including cytotoxic, antiangiogenic, and chemoprotective effects, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINJJOPURFFNV-WJWAULOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967805 | |
Record name | Grandisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-50-3 | |
Record name | Grandisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53250-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grandisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.